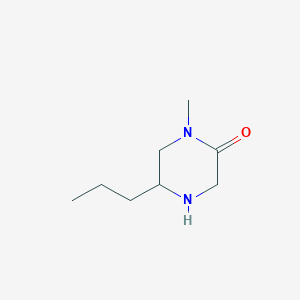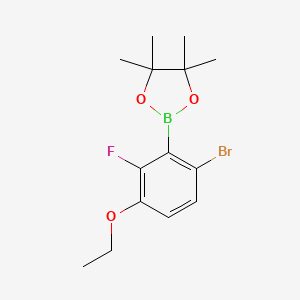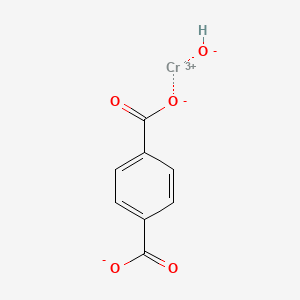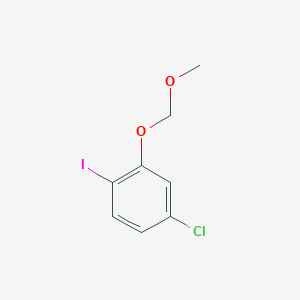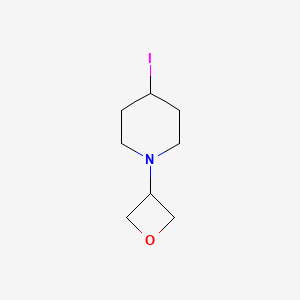
(1s,2s)-2-(Benzylamino)cyclohexanol hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride is a chiral compound with significant applications in various fields of science and industry It is known for its unique chemical structure, which includes a cyclohexanol ring substituted with a benzylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride typically involves the reaction of cyclohexanone with benzylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride may involve more efficient and scalable methods. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzylamino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include cyclohexanone derivatives, substituted cyclohexanol compounds, and various benzylamino derivatives.
Aplicaciones Científicas De Investigación
(1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various receptors and enzymes, potentially modulating their activity. The compound’s chiral nature also plays a role in its biological activity, as different enantiomers can have different effects on biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- (1r,2r)-2-(Benzylamino)cyclohexanol
- (1s,2s)-2-(Amino)cyclohexanol
- (1s,2s)-2-(Benzylamino)cyclopentanol
Uniqueness
(1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride is unique due to its specific chiral configuration and the presence of both a benzylamino group and a cyclohexanol ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C13H20ClNO |
|---|---|
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
(1S,2S)-2-(benzylamino)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;/h1-3,6-7,12-15H,4-5,8-10H2;1H/t12-,13-;/m0./s1 |
Clave InChI |
LIVWXXSFUGDHHA-QNTKWALQSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)O.Cl |
SMILES canónico |
C1CCC(C(C1)NCC2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


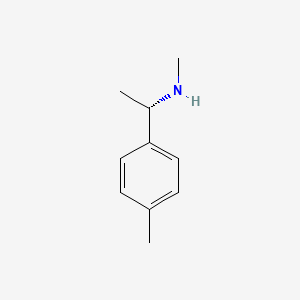

![(7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate](/img/structure/B14036150.png)
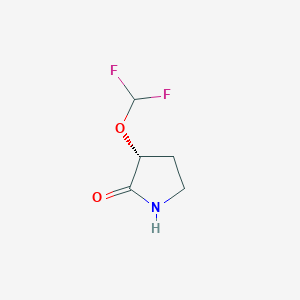
![7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)
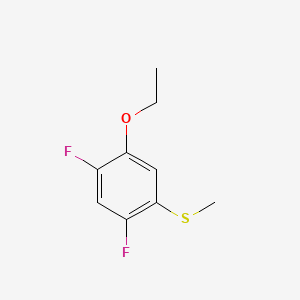
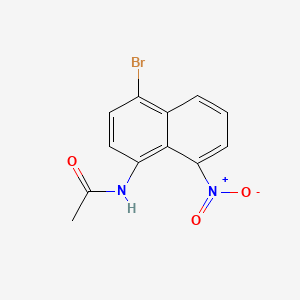
![tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14036188.png)
